Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate
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Overview
Description
Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of benzofuro[3,2-d]pyrimidine moiety makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate, can be achieved through several synthetic routes. One efficient method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the benzofuro[3,2-d]pyrimidine core .
Scientific Research Applications
Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuro[3,2-d]pyrimidine derivatives have been studied for their potential as anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial agents . These compounds are considered templates for drug discovery and have shown promise in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of benzofuro[3,2-d]pyrimidine derivatives involves interactions with specific molecular targets and pathways. These compounds may inhibit enzymes, interfere with DNA replication, or modulate signaling pathways, leading to their observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones . These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and applications.
Properties
IUPAC Name |
benzyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-16(23-10-13-6-2-1-3-7-13)11-25-19-18-17(20-12-21-19)14-8-4-5-9-15(14)24-18/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUBMYDXGKDAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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